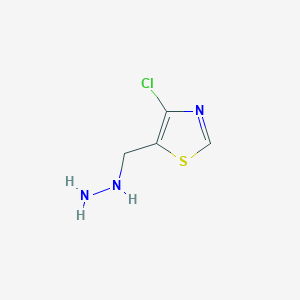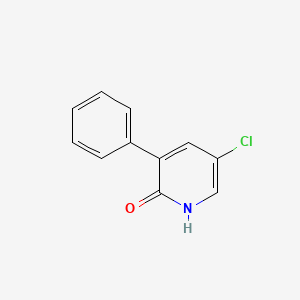
(R)-3-Amino-4-(3,5-difluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-4-(3,5-difluorophenyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone, with a 3,5-difluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid can be achieved through several methods. One common approach involves the use of protecting groups to facilitate the selective formation of the desired product. For example, the preparation of BOC-®-3-amino-4-(3,5-difluorophenyl)butanoic acid involves the use of t-butyloxycarbonyl (Boc) as a protecting group. The reaction typically involves the condensation of an appropriate amine with a protected carboxylic acid derivative under controlled conditions .
Industrial Production Methods
Industrial production of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid often involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process is designed to be scalable and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(3,5-difluorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxylic acid group may produce alcohol derivatives.
Scientific Research Applications
®-3-Amino-4-(3,5-difluorophenyl)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(3,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar in structure but lacks the amino group.
3,5-Difluorohydrocinnamic acid: Another structurally related compound with different functional groups.
Uniqueness
®-3-Amino-4-(3,5-difluorophenyl)butanoic acid is unique due to the presence of both an amino group and a carboxylic acid group, along with the 3,5-difluorophenyl substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(3R)-3-amino-4-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15/h1-2,4,9H,3,5,13H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
JUZLHHFRXMTMCJ-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)C[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
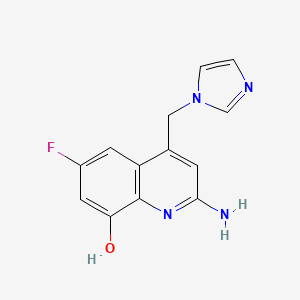
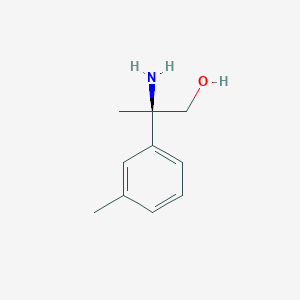


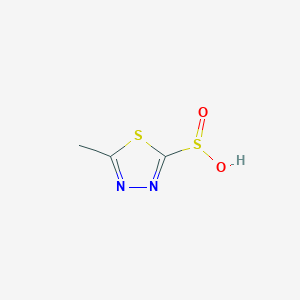

![N-[1-(2-diphenylphosphanylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12957870.png)
